molecular formula C19H24ClN3O5S B10997819 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B10997819
M. Wt: 441.9 g/mol
InChI Key: JSXSASKAXGPAJV-UHFFFAOYSA-N
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Description

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated hydroxy chromenone core, a piperazine ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 8th position of the chromenone core using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Hydroxylation at the 7th position can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the piperazine ring: This involves nucleophilic substitution reactions where the piperazine ring is introduced to the chromenone core.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity
Research indicates that compounds similar to 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide exhibit antiviral properties. For instance, related compounds have shown efficacy against herpes simplex virus (HSV) by inhibiting viral replication during late stages of infection .

2. Anti-inflammatory Properties
Studies have demonstrated that derivatives of this compound can possess significant anti-inflammatory effects. For example, compounds derived from similar frameworks have been tested for their ability to reduce inflammation in animal models .

3. Antibacterial Activity
The antibacterial properties of related compounds have been explored extensively. In vitro studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .

Case Studies

Case Study 1: Antiviral Efficacy
A study investigated the antiviral activity of a structurally similar compound against HSV. The results indicated that the compound effectively inhibited viral replication and reduced the expression of specific viral proteins in treated cells. This suggests a mechanism where the compound interferes with viral life cycles at critical stages .

Case Study 2: Anti-inflammatory Screening
In another study focusing on anti-inflammatory properties, a series of compounds based on the chromene structure were synthesized and evaluated using the carrageenan-induced paw edema model in rats. Some compounds exhibited greater efficacy than standard anti-inflammatory drugs like indomethacin, highlighting their potential therapeutic applications .

Activity Type Compound Target Pathogen/Condition Efficacy
AntiviralSimilar CompoundHerpes Simplex Virus (HSV)Inhibition of replication
Anti-inflammatoryDerivativeInflammation (edema model)Greater than indomethacin
AntibacterialRelated CompoundGram-positive/negative bacteriaSignificant inhibition

Mechanism of Action

The mechanism of action of 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating receptors: Interacting with cellular receptors to modulate their activity and influence cellular signaling.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Coumarins: Widely studied for their diverse biological properties.

    Chromenones: Similar core structure with various biological activities.

Uniqueness

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide stands out due to its unique combination of a chlorinated hydroxy chromenone core, a piperazine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a chlorinated chromenone core linked to a piperazine sulfonamide group. Its IUPAC name reflects its complex nature, which contributes to its biological properties.

PropertyValue
Molecular FormulaC18H22ClN3O4S
Molecular Weight405.89 g/mol
IUPAC Name4-[(8-chloro-7-hydroxy-4-oxo...
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, such as dopamine receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., K562 leukemic cells) demonstrated that the compound induces cell death through necroptosis mechanisms. Flow cytometric analyses revealed that it triggers mitochondrial dysfunction and increases reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is under investigation:

  • Cytokine Modulation : Studies indicate that it may modulate cytokine production in immune cells, suggesting a role in inflammatory processes .

Case Studies and Research Findings

  • Study on K562 Cells : A detailed study assessed the cytotoxic effects of the compound on K562 cells. The results indicated a concentration-dependent increase in cell death with IC50 values demonstrating significant potency at various time points .
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities to specific targets involved in cancer progression, supporting the experimental findings regarding its anticancer activity .
  • Safety Profile Assessment : Toxicological evaluations suggest that while the compound exhibits cytotoxicity against cancer cells, it shows a favorable safety profile in non-cancerous cells at therapeutic doses .

Properties

Molecular Formula

C19H24ClN3O5S

Molecular Weight

441.9 g/mol

IUPAC Name

4-[(8-chloro-7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C19H24ClN3O5S/c1-21(2)29(26,27)23-8-6-22(7-9-23)11-15-17(24)16(20)10-14-12-4-3-5-13(12)19(25)28-18(14)15/h10,24H,3-9,11H2,1-2H3

InChI Key

JSXSASKAXGPAJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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